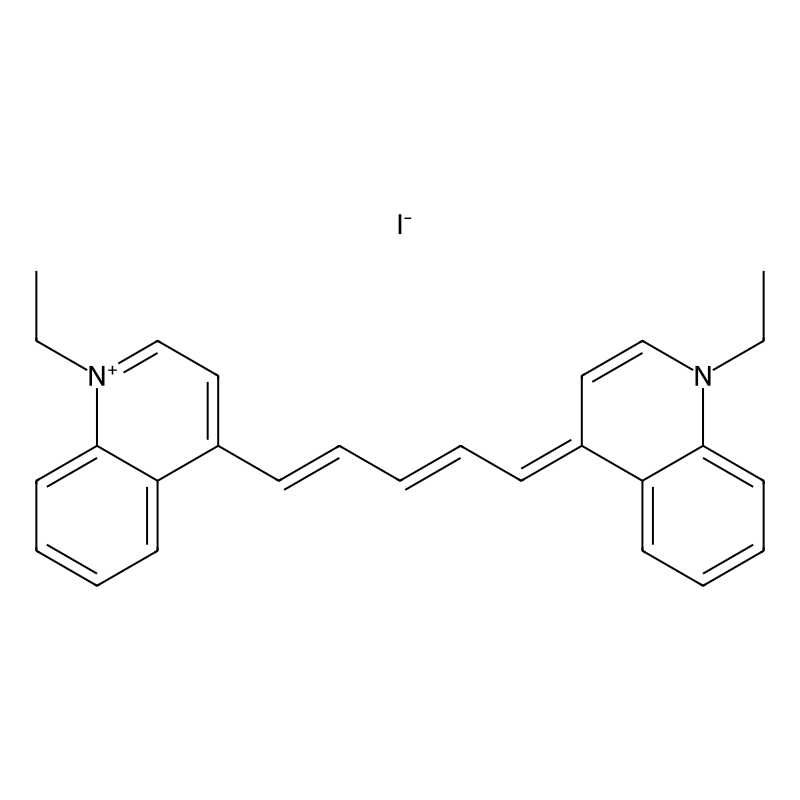

1,1'-Diethyl-4,4'-dicarbocyanine iodide

Content Navigation

DDCI-4 is the critical NIR dye for >800 nm laser applications where substitution with 2,2'-isomers or shorter-chain analogs causes unacceptable spectral shift (λmax 707 nm vs. required 813-818 nm).

- λmax 813-818 nm, ε ≈213,000 M⁻¹cm⁻¹ in ethanol.

- Functions as saturable absorber for Ti:sapphire mode-locking.

- Reference standard for FLRDS calibration at 810 nm.

- Thermal stability to 158 °C for solvent-cast NIR filters.

Supplied as iodide salt; soluble in DMSO/ethanol. Guaranteed purity.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Purity

Package Size

1,1'-Diethyl-4,4'-dicarbocyanine iodide (often abbreviated as DDCI-4) is a symmetric pentamethine cyanine dye characterized by two quinoline rings linked at the 4,4'-positions. This specific structural configuration results in profound delocalization of π-electrons, shifting its primary absorption maximum (λmax) deep into the near-infrared (NIR) spectrum at approximately 813–818 nm with a high molar absorptivity (ε ≈ 213,000 M⁻¹ cm⁻¹ in ethanol) [1]. In industrial and advanced research procurement, it is primarily sourced as an NIR fluorescent probe, a saturable absorber for solid-state lasers, and a benchmark material for nonlinear optical spectroscopy and fiber-loop ring-down spectroscopy (FLRDS) [2]. The compound is typically supplied as a solid iodide salt and requires specific polar solvents like dimethyl sulfoxide (DMSO) or ethanol for optimal photophysical performance and formulation .

Research Fit

Substituting 1,1'-Diethyl-4,4'-dicarbocyanine iodide with closely related cyanine analogs critically compromises optical system performance due to drastic shifts in the HOMO-LUMO energy gap. For example, replacing it with the 2,2'-linked isomer (1,1'-Diethyl-2,2'-dicarbocyanine iodide) shifts the absorption maximum from >810 nm down to ~707 nm, rendering it entirely incompatible with 800–810 nm diode lasers or Ti:sapphire laser systems [1]. Similarly, substituting it with a shorter-chain carbocyanine (e.g., 1,1'-Diethyl-4,4'-carbocyanine iodide, CAS 4727-50-8) limits absorption to the visible spectrum (~705 nm)[1]. Thus, for applications requiring deep-tissue NIR penetration, specific >800 nm laser excitation, or precise vibrational coherence matching, procurement must strictly specify the 4,4'-dicarbocyanine derivative to ensure spectral alignment.

Substitution Risk

4,4'- vs. 2,2'-Linkage Absorption Shift

The linkage position of the quinoline rings dictates the effective conjugation length. Quantitative spectroscopic data shows that the 4,4'-linked dicarbocyanine (DDCI-4) exhibits an absorption maximum at 813 nm, whereas the 2,2'-linked isomer absorbs at 707 nm under identical conditions[1]. This >100 nm bathochromic shift is essential for matching >800 nm excitation sources.

| Evidence Dimension | Absorption Maximum (λmax) |

| Target Compound Data | 813 nm (1,1'-Diethyl-4,4'-dicarbocyanine iodide) |

| Comparator Or Baseline | 707 nm (1,1'-Diethyl-2,2'-dicarbocyanine iodide) |

| Quantified Difference | 106 nm bathochromic shift into the NIR window |

| Conditions | Solution phase (methanol/ethanol) |

Procurement of the 4,4'-isomer is mandatory for integration with 800–810 nm laser systems where the 2,2'-isomer would fail to absorb.

Chain Length: Dicarbocyanine vs. Carbocyanine

The length of the polymethine chain directly controls the optical bandgap. Comparing the pentamethine target compound (dicarbocyanine) to its trimethine analog (carbocyanine), the target compound absorbs at 813 nm, while the 4,4'-carbocyanine absorbs at 705 nm [1]. This demonstrates that both the 4,4'-linkage and the 5-carbon chain are required to reach the >810 nm threshold.

| Evidence Dimension | Absorption Maximum (λmax) |

| Target Compound Data | 813 nm (pentamethine chain) |

| Comparator Or Baseline | 705 nm (trimethine chain, 1,1'-Diethyl-4,4'-carbocyanine iodide) |

| Quantified Difference | 108 nm red-shift due to extended chain length |

| Conditions | Solution phase (methanol/ethanol) |

Buyers must verify the 'dicarbocyanine' nomenclature to prevent accidental procurement of the visible-range carbocyanine analog.

High Molar Absorptivity Advantage

For industrial optical formulations, the molar extinction coefficient dictates the required dye concentration to achieve a target optical density. 1,1'-Diethyl-4,4'-dicarbocyanine iodide exhibits an exceptionally high molar absorptivity of 213,000 M⁻¹ cm⁻¹ at 818 nm in ethanol [1]. This is significantly higher than many standard visible fluorophores, allowing formulators to use lower concentrations to achieve the same photon absorption, thereby minimizing aggregation-induced quenching.

| Evidence Dimension | Molar Absorptivity (ε) |

| Target Compound Data | 213,000 M⁻¹ cm⁻¹ at 818 nm |

| Comparator Or Baseline | ~100,000 M⁻¹ cm⁻¹ (Typical mid-range fluorophores) |

| Quantified Difference | >2x higher absorption efficiency per mole |

| Conditions | Ethanol solution, room temperature |

Reduces the required mass of dye in optical filters or laser gain media, lowering procurement volumes and preventing concentration quenching.

Thermal Stability & Processing Limits

When incorporating cyanine dyes into polymer matrices or solid-state devices, thermal stability is a strict processing constraint. 1,1'-Diethyl-4,4'-dicarbocyanine iodide undergoes thermal decomposition at 158 °C . Consequently, it cannot be processed using high-temperature melt-extrusion techniques (which often exceed 200 °C) and must instead be formulated using solvent-casting or room-temperature encapsulation methods to preserve its polymethine chain integrity.

| Evidence Dimension | Thermal Decomposition Temperature |

| Target Compound Data | 158 °C (dec.) |

| Comparator Or Baseline | >200 °C (Standard melt-processing baseline) |

| Quantified Difference | Decomposes below standard thermoplastic extrusion temperatures |

| Conditions | Solid state heating |

Forces manufacturers to select solvent-based coating or casting processes rather than thermal extrusion when integrating this dye into optical films.

NIR Solid-State Laser Saturable Absorbers

Due to its massive absorption cross-section at >810 nm and defined HOMO-LUMO gap, DDCI-4 is a highly effective saturable absorber for passively mode-locking Ti:sapphire or specific diode lasers operating in the NIR window [1].

FLRDS Calibration Standard

Its strong, well-characterized NIR absorption makes it a primary reference material for calibrating microfluidic FLRDS systems and testing optical waveguide sensitivity at 810 nm [2].

Deep-Tissue Fluorescent Probes

Utilizing its 813–818 nm absorption, which falls squarely within the biological transparency window, it is formulated into liposomes or nanoparticles for in vivo imaging where tissue autofluorescence must be minimized [3].

Solvent-Cast Optical Filters

Because the dye decomposes at 158 °C, it is specifically selected for solvent-cast (rather than melt-extruded) optical filters and thin films requiring sharp NIR cut-off properties .

Application Fit Matrix

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic;Irritant

Explore Compound Types